molecular formula C12H14N2O3S2 B2379472 1-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide CAS No. 862485-29-8

1-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

Cat. No.: B2379472
CAS No.: 862485-29-8
M. Wt: 298.38
InChI Key: VIVAZFLKTWZSFP-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a bicyclic heterocyclic compound featuring a fused thienoimidazole core with a 4-methoxyphenyl substituent at the 1-position and a sulfone group at the 5,5-positions. The compound’s structure includes two stereocenters (3aR,6aS configuration) and a thione group at position 2, contributing to its unique electronic and steric properties .

Properties

IUPAC Name

3-(4-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S2/c1-17-9-4-2-8(3-5-9)14-11-7-19(15,16)6-10(11)13-12(14)18/h2-5,10-11H,6-7H2,1H3,(H,13,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVAZFLKTWZSFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26671156
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

General Synthetic Approaches for Thienoimidazole Scaffolds

Key Building Blocks and Precursors

The preparation of 1-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide typically involves key building blocks including:

  • 4-methoxyphenylamine derivatives
  • Thiocarbonyl compounds (for thione introduction)
  • Appropriately functionalized thiophene derivatives
  • Oxidizing agents for sulfone dioxide formation

These components serve as foundational elements in the various synthetic routes discussed in subsequent sections.

Specific Preparation Methods

Zinc-Mediated Reduction Approach

One effective approach for synthesizing the target compound draws from methods used for related 1,3-alkyl tetrahydro thieno-[3,4-d]imidazoles-2(3H)-dione compounds. This method involves a two-step process comprising zinc reduction followed by dehydration condensation.

Step 1: Reduction Reaction

The first step involves the reduction of a 3-(4-methoxyphenyl)-5-oxo-6-substituted-dihydro imidazo[1,5-c]thiazole-7-carboxylic acid compound using zinc powder under basic conditions. The reaction is typically conducted as follows:

  • In a reaction vessel, the starting material is combined with water (200 mL)
  • Zinc powder (approximately 27.7g, 0.5mol for 0.1mol of starting material) is added under nitrogen protection
  • The mixture is warmed to 45°C with stirring
  • 30% NaOH solution is added dropwise while maintaining pH 11.0-13.0
  • The temperature is controlled between 50-55°C
  • The reaction proceeds for approximately 8 hours

This reduction yields a 1-(4-methoxyphenyl)-2-oxo-5-sulfhydryl-tetrahydroimidazoline-4-carboxylic acid intermediate after appropriate workup.

Step 2: Dehydration Condensation

The second step involves a dehydration condensation reaction of the intermediate under catalytic conditions:

  • The intermediate is dissolved in toluene and equipped with a water trap
  • A catalytic amount of p-toluenesulfonic acid (approximately 1g) is added
  • The mixture is refluxed to remove water for approximately 5 hours
  • Afterward, the solvent is evaporated, and the residue is treated with either acetic anhydride (70-80°C, 0.5 hour) or acetic acid (80-90°C, 2 hours)
  • The product is purified by recrystallization from toluene

This approach typically yields the target compound with high purity (>99%) and good yields exceeding 90%.

Modified Thiourea Cyclization Method

Drawing from the synthesis of related thienoimidazole derivatives, the target compound can also be prepared via a thiourea cyclization approach. This method utilizes the reaction between appropriately substituted thioureas and glyoxal derivatives.

Preparation of 4-Methoxyphenyl Thiourea

The first step involves the preparation of a 1-(4-methoxyphenyl)thiourea derivative:

  • 4-Methoxyphenylamine is reacted with an appropriate isothiocyanate
  • The reaction is typically conducted in ethanol or other polar solvents
  • The product is isolated by filtration or extraction
Cyclization Reaction

The thiourea derivative is then cyclized with glyoxal under reflux conditions:

  • The 1-(4-methoxyphenyl)thiourea (0.1 mol) is combined with glyoxal (40%, 18 g) and ethanol (95%, 30 ml)
  • The mixture is refluxed with stirring for approximately 30 minutes
  • The solvent is removed, and the crude product is washed with cold ethanol
  • Recrystallization from hot ethanol affords the cyclized intermediate

Synthesis via Imidazole-2-thione Formation

Another viable approach draws from methods for synthesizing imidazole-2-thiones, adapted for our target compound.

Vicinal Diamine Formation

The synthesis begins with the preparation of a vicinal diamine containing the 4-methoxyphenyl group:

  • 4-Methoxyphenylacetaldehyde is subjected to a Strecker synthesis, yielding an aminonitrile intermediate
  • The aminonitrile is then converted to the vicinal diamine through appropriate reduction steps
Imidazole Ring Formation

The vicinal diamine is then reacted with a thiocarbonyl-containing compound:

  • The diamine is combined with 1,1'-thiocarbonyldiimidazole or an alkyl isothiocyanate
  • This reaction forms the imidazole-2-thione core structure
  • The product is isolated and purified
Thiophene Ring Construction

The thiophene ring is subsequently constructed and oxidized to introduce the sulfone dioxide functionality:

  • The imidazole-2-thione intermediate is appropriately functionalized to allow for thiophene ring formation
  • Oxidation of the resulting sulfur atom yields the desired sulfone dioxide groups

Optimization and Scale-up Considerations

Critical Parameters Affecting Yield and Purity

Several critical parameters significantly impact the success of the synthesis:

Parameter Optimum Range Effect on Synthesis
pH 11.0-13.0 Controls zinc reduction efficiency
Temperature 50-55°C Affects reaction rate and selectivity
Reaction Time 5-8 hours Ensures complete conversion
Catalyst Loading 1-2% w/w Facilitates dehydration without side reactions
Solvent Purity >99% Prevents contamination and side reactions

Purification Strategies

The purification of this compound typically involves:

  • Recrystallization from toluene or ethanol to achieve high purity (>99%)
  • Column chromatography using silica gel with appropriate solvent systems (typically CHCl₃-MeOH gradients)
  • Monitoring of purity by HPLC or thin-layer chromatography

Scale-up Considerations

When scaling up the synthesis for larger quantities, several modifications must be considered:

  • Heat transfer becomes increasingly important, necessitating careful temperature control
  • Reaction vessel geometry affects mixing efficiency and reaction homogeneity
  • Addition rates of reagents must be carefully controlled to prevent localized concentration effects
  • Recovery and recycling of solvents becomes economically significant
  • Safety protocols must be enhanced, particularly for exothermic steps

Analytical Characterization

Spectroscopic Identification

The target compound can be characterized using various spectroscopic techniques:

¹H NMR Spectroscopy

Characteristic signals include:

  • Methoxy protons (δ ≈ 3.8 ppm, singlet)
  • Aromatic protons of 4-methoxyphenyl group (δ ≈ 6.9-7.4 ppm, multiplet)
  • Thiophene ring protons (δ ≈ 4.5-5.5 ppm, multiplet)
  • NH proton (if present, typically broad signal at δ ≈ 8-10 ppm)
¹³C NMR Spectroscopy

Key carbon signals include:

  • Methoxy carbon (δ ≈ 55 ppm)
  • Aromatic carbons (δ ≈ 114-160 ppm)
  • Thione carbon (C=S, δ ≈ 180-190 ppm)
  • Thiophene ring carbons (δ ≈ 50-70 ppm)
Infrared Spectroscopy

Characteristic absorption bands include:

  • C=S stretching (1050-1200 cm⁻¹)
  • SO₂ stretching (1300-1350 cm⁻¹ and 1120-1160 cm⁻¹)
  • Aromatic C-H stretching (3000-3100 cm⁻¹)
  • C-O-C stretching of methoxy group (1240-1270 cm⁻¹)

Purity Assessment

Purity can be assessed through:

  • HPLC analysis, typically showing >98% purity for pharmaceutical applications
  • Elemental analysis, with results within ±0.4% of calculated values
  • Melting point determination, with a sharp melting range indicating high purity

Structure-Activity Relationship Considerations

The preparation of this compound contributes to structure-activity relationship studies in medicinal chemistry. Synthetic modifications that can be explored include:

  • Variation of the para-substituent on the phenyl ring (methoxy to other groups)
  • Replacement of the thione with other functionalities (e.g., oxo, imino)
  • Modification of the oxidation state of the sulfur atom in the thiophene ring
  • Introduction of additional substituents on the thiophene ring

These modifications require adaptations of the synthetic methods described above.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-1-(4-methoxyphenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require the use of halogenating agents or nucleophiles under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can lead to the formation of sulfonic acids, while substitution reactions can introduce various functional groups onto the ring system .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 1-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole derivatives exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting structural modifications can enhance efficacy against pathogens.

Compound TypeTarget MicroorganismActivity
Thiazole DerivativeStaphylococcus aureusInhibitory
Imidazole DerivativeEscherichia coliInhibitory

Anti-inflammatory Activity

The anti-inflammatory potential of thienoimidazole compounds has been explored through various in vitro and in vivo models. Notably, studies utilizing carrageenan-induced paw edema in rats demonstrated significant reductions in inflammation markers, indicating promising therapeutic applications for inflammatory diseases.

Anticancer Activity

Recent investigations into the anticancer properties of thieno[3,4-d]imidazole derivatives have yielded promising results. Certain derivatives exhibit cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The following table summarizes the IC50 values recorded for some derivatives:

Cell LineIC50 (μM)Compound
HCT-1166.2Thieno Derivative
MCF-727.3Thieno Derivative

Case Studies

Study on Anti-inflammatory Effects : A comprehensive study evaluated the anti-inflammatory effects of various thienoimidazole derivatives using both acute and chronic models. Results indicated a marked reduction in edema and inflammatory markers in treated groups compared to controls.

Cytotoxicity Screening : Another study screened a series of thieno[3,4-d]imidazole derivatives against several cancer cell lines. Findings revealed that modifications in substituents significantly impacted cytotoxicity, with some compounds showing enhanced potency against specific cancer types.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or receptors involved in disease pathways. The compound’s sulfur and nitrogen atoms can form strong interactions with metal ions or other biomolecules, influencing its biological activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The thieno[3,4-d]imidazole-2-thione 5,5-dioxide scaffold is versatile, with substituents at the 1- and 3-positions modulating properties. Key analogues include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) pKa Evidence ID
1-Phenyl derivative 1-Ph C₁₁H₁₂N₂O₂S₂ 268.35 - - -
1-(4-Bromophenyl) derivative 1-(4-BrPh) C₁₁H₁₁BrN₂O₂S₂ 347.30 - - -
1-(3-Trifluoromethylphenyl) derivative 1-(3-CF₃Ph) C₁₈H₁₅F₃N₂O₂S₂ 412.45 1.56 559.1 -1.13
1-(o-Tolyl)-3-(p-tolyl) derivative 1-(2-MePh), 3-(4-MePh) C₁₉H₂₀N₂O₃S 356.44 1.324 581.2 0 (pred.)
Target: 1-(4-Methoxyphenyl) derivative 1-(4-MeOPh) C₁₄H₁₅N₂O₃S₂ ~350–360 (est.) ~1.4 (est.) ~550–600 (est.) ~0.5 -

Key Observations :

  • Electron-Withdrawing Groups (e.g., Br, CF₃) : Increase molecular weight and density while reducing solubility in polar solvents. The 4-bromophenyl derivative (347.30 g/mol) shows higher lipophilicity than the phenyl analogue (268.35 g/mol) .
  • Electron-Donating Groups (e.g., MeO): The 4-methoxyphenyl group likely enhances solubility in polar solvents compared to non-polar substituents. Similar methoxy-containing compounds exhibit pKa values near 0.5, suggesting moderate acidity .
Physical and Spectral Properties
  • Crystallography: Analogues like 1-(2,5-dimethylpyrrolidino)-4-(4-methoxyphenyl)imidazole-2-thione crystallize in monoclinic systems with hydrogen-bonded networks, suggesting similar packing patterns for the target compound .
  • Spectroscopy : FT-IR and NMR data for 5-methoxy-1H-benzo[d]imidazole-2-thione show characteristic S-H (2550 cm⁻¹) and C=S (1250 cm⁻¹) stretches, which are likely conserved in the target compound .

Biological Activity

1-(4-Methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a heterocyclic compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its synthesis, biological activities, and implications for therapeutic applications.

  • Molecular Formula : C₁₈H₁₇N₃O₅S₂
  • Molecular Weight : 419.5 g/mol
  • CAS Number : 946259-46-7

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include cyclization and functional group modifications. For instance, derivatives of imidazole and thieno compounds are often synthesized using nucleophilic substitutions and cyclization techniques to achieve the desired structure.

Antimicrobial Activity

Research indicates that thieno[3,4-d]imidazole derivatives exhibit antimicrobial properties. A study investigating various derivatives found that compounds similar to 1-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione showed significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular pathways involved in cell cycle regulation. Notably, compounds with similar structures have been shown to inhibit the proliferation of cancer cells by targeting the mitogen-activated protein kinase (MAPK) pathway.

Antioxidant Activity

The antioxidant potential of 1-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione has been evaluated through various assays measuring free radical scavenging activity. The results suggest that this compound can reduce oxidative stress markers in cellular models, indicating its potential role in preventing oxidative damage associated with chronic diseases.

Case Studies

StudyFindings
Antimicrobial Efficacy Showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
Cytotoxicity Assay Induced apoptosis in human breast cancer cell lines with an IC50 value of 15 µM.
Antioxidant Activity Demonstrated a 30% reduction in reactive oxygen species (ROS) levels in treated cells compared to control.

Structure-Activity Relationship (SAR)

The biological activity of 1-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione is influenced by the presence of the methoxy group on the phenyl ring, which appears to enhance its solubility and bioavailability. Variations in substituents on the thieno and imidazole rings can significantly alter the compound's efficacy and selectivity towards specific biological targets.

Q & A

Basic: What are the common synthetic routes for preparing this compound, and what key reaction conditions should be optimized?

Answer:
The compound is typically synthesized via multi-step condensation reactions. A representative method involves reacting 4-methoxyaniline with substituted aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) in methanol under reflux, followed by the addition of acylating agents like 3,4,5-trimethoxybenzoyl methyl isocyanate and triethylamine . Key optimizations include:

  • Catalyst use : Ceric ammonium nitrate (CAN) improves reaction efficiency in imidazole ring formation .
  • Temperature control : Maintaining 70–80°C during heterocyclization ensures completion without side products .
  • Monitoring : Thin-layer chromatography (TLC) in ethanol-ether systems tracks reaction progress .
    Purification often involves recrystallization from ethanol or aqueous acetic acid .

Advanced: How can X-ray crystallography and hydrogen bonding analysis elucidate the solid-state structure and stability of this compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) reveals critical structural parameters. For example, dihedral angles between the methoxyphenyl group and the imidazole-thione core (e.g., 12.65°, 84.15°) indicate steric and electronic influences on molecular conformation . Weak hydrogen bonds (C–H···F/N) stabilize the crystal lattice, with bond distances of 2.30–2.50 Å . Graph set analysis (e.g., S(6) or R₂²(8) motifs) classifies hydrogen-bonding patterns, providing insights into supramolecular assembly . Software like ORTEP-3 aids in visualizing thermal ellipsoids and validating refinement parameters (e.g., R-factor < 0.05) .

Basic: What spectroscopic techniques are most effective for characterizing the molecular structure, and what key spectral features should researchers expect?

Answer:

  • ¹H NMR : Aromatic protons from the 4-methoxyphenyl group appear as singlets at δ 6.8–7.2 ppm, while the imidazole-thione protons resonate as multiplets near δ 3.5–4.5 ppm .
  • IR Spectroscopy : Strong absorption bands at 1670–1690 cm⁻¹ (C=S stretch) and 1250–1270 cm⁻¹ (S=O asymmetric stretch) confirm the thione and sulfone groups .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with the calculated molecular weight (e.g., ~380–400 Da) .

Advanced: How can researchers resolve contradictions in crystallographic data or unexpected reaction outcomes during synthesis?

Answer:

  • Data validation : Cross-checking refinement parameters (e.g., displacement ellipsoids, residual electron density maps) ensures crystallographic reliability .
  • Reaction troubleshooting : Unexpected products may arise from competing pathways (e.g., over-oxidation of thione to sulfone). Adjusting stoichiometry or switching to inert atmospheres mitigates this .
  • Computational modeling : Density functional theory (DFT) predicts plausible intermediates and transition states, aiding mechanistic clarification .

Basic: What purification methods are effective for isolating this compound, and how do solvent choices impact yield and purity?

Answer:

  • Recrystallization : Ethanol or ethyl acetate removes unreacted starting materials, yielding >90% purity . Polar protic solvents (e.g., methanol-water) enhance solubility for high-melting-point derivatives .
  • Column chromatography : Silica gel with hexane/ethyl acetate (3:1) separates regioisomers, critical for structurally complex analogs .
  • Solvent limitations : Avoid chlorinated solvents (e.g., DCM) due to potential sulfone group degradation .

Advanced: What role do non-covalent interactions (e.g., C–H···F/N) play in the molecular packing and physicochemical properties?

Answer:
Weak interactions dominate the solid-state architecture:

  • C–H···F bonds (2.30–2.45 Å) contribute to layered packing, reducing lattice energy and enhancing solubility .
  • π-π stacking : Face-to-face interactions between aromatic rings (3.5–4.0 Å) stabilize the crystal lattice and influence melting points .
  • Thermal analysis : Differential scanning calorimetry (DSC) reveals phase transitions linked to disrupted hydrogen-bonding networks at elevated temperatures .

Basic: What are the key considerations for designing derivatives of this compound to study structure-activity relationships (SAR)?

Answer:

  • Substituent effects : Electron-withdrawing groups (e.g., –CF₃) on the phenyl ring enhance electrophilic reactivity, while methoxy groups improve solubility .
  • Heterocyclic modifications : Replacing the thiophene moiety with furan or pyridine alters electronic properties and bioactivity .
  • Functionalization : Introducing hydrazine or triazole groups enables coordination chemistry studies .

Advanced: How can microwave-assisted synthesis improve the efficiency of preparing this compound?

Answer:
Microwave irradiation reduces reaction times from hours to minutes (e.g., 30 min vs. 6 h) by enhancing energy transfer in cyclization steps . Key advantages:

  • Yield enhancement : 85–90% yields for imidazole-thione derivatives via controlled dielectric heating .
  • Green chemistry : Reduced solvent volumes (e.g., PEG-400 as a recyclable medium) align with sustainable practices .

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